4-(4-Methylcyclohexyl)piperidine

Catalog No.
S14055726
CAS No.
M.F
C12H23N
M. Wt
181.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methylcyclohexyl)piperidine

Product Name

4-(4-Methylcyclohexyl)piperidine

IUPAC Name

4-(4-methylcyclohexyl)piperidine

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

InChI

InChI=1S/C12H23N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-13H,2-9H2,1H3

InChI Key

YBTCFWIIWHWNMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCNCC2

4-(4-Methylcyclohexyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Its molecular structure features a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom, substituted with a 4-methylcyclohexylmethyl group. This compound is primarily utilized in research and development, particularly within the pharmaceutical industry, due to its potential biological activities and utility as a synthetic intermediate in organic chemistry.

, including:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Research indicates that 4-(4-Methylcyclohexyl)piperidine may exhibit various biological activities. Its interactions with biological targets, such as enzymes and receptors, suggest potential therapeutic applications. Studies have focused on its effects in modulating biological pathways, although detailed mechanisms of action remain an area for further investigation. The compound's structural characteristics may contribute to its pharmacological profile, making it a candidate for drug development .

The synthesis of 4-(4-Methylcyclohexyl)piperidine typically involves the nucleophilic substitution of piperidine with 4-methylcyclohexylmethyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate are used to facilitate the process.

In industrial contexts, continuous flow reactors may be employed to enhance mixing and heat transfer. Catalysts and optimized conditions are utilized to improve yield and purity, with purification methods such as distillation or recrystallization being standard practices.

The compound has several notable applications:

  • Pharmaceutical Research: Due to its potential biological activities, it is explored for therapeutic applications.
  • Synthetic Intermediate: It serves as a valuable building block in organic synthesis, particularly in the development of piperidine derivatives.
  • Chemical Studies: It is used in various chemical transformations and reaction studies within academic and industrial research settings.

Studies involving 4-(4-Methylcyclohexyl)piperidine focus on its binding interactions with biological targets. Molecular docking simulations and other computational methods have been employed to predict its binding affinity and potential inhibitory effects on specific enzymes or receptors. These studies contribute to understanding its pharmacological potential and guide further experimental investigations .

Several compounds share structural features with 4-(4-Methylcyclohexyl)piperidine:

Compound NameStructural FeaturesUnique Aspects
2-[(4-Methylcyclohexyl)methyl]piperidineContains a piperidine ring similar to 4-(4-Methylcyclohexyl)piperidineDifferent substitution pattern
4-MethylcyclohexylmethylamineLacks the piperidine ring; simpler structureNo heterocyclic amine
N-MethylpiperidineContains a methyl group on the nitrogen atom of the piperidine ringVariation in nitrogen substitution

Uniqueness: The distinct substitution pattern of 4-(4-Methylcyclohexyl)piperidine imparts unique chemical and physical properties that differentiate it from these similar compounds. Its combination of a piperidine ring with a 4-methylcyclohexylmethyl group makes it particularly valuable in organic synthesis and potential pharmaceutical applications .

Nucleophilic Substitution Strategies in Piperidine Functionalization

Nucleophilic substitution remains a cornerstone for introducing substituents onto the piperidine nitrogen or carbon backbone. The 4-position of piperidine is particularly reactive due to its partial positive charge in protonated states, enabling alkylation or arylation.

Alkylation with Cyclohexyl Electrophiles

Primary amines, such as 4-methylcyclohexylamine, undergo Michael addition with α,β-unsaturated esters followed by Dieckmann condensation to form 4-piperidone intermediates. Subsequent decarboxylation and reduction yield 4-(4-methylcyclohexyl)piperidine. For example:

  • Michael Addition: 4-Methylcyclohexylamine reacts with two equivalents of methyl acrylate to form a β-amino ester.
  • Cyclization: Base-mediated Dieckmann condensation generates a 4-piperidone ring.
  • Reduction: Sodium borohydride reduces the ketone to the secondary amine.

Table 1: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Optimal Outcome
SolventEthanolTetrahydrofuranTHF (yield 78%)
BaseK₂CO₃NaHNaH (yield 85%)
Temperature80°C25°C80°C

Steric hindrance from the 4-methylcyclohexyl group often necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures.

Halogenation for Further Functionalization

Bromination at the 3-position of piperidine enables cross-coupling. Using N-bromosuccinimide (NBS) in CCl₄, 3-bromo-4-(4-methylcyclohexyl)piperidine is obtained in 65% yield. This intermediate serves in Ullmann or Buchwald-Hartwig couplings for aryl group introduction.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metals facilitate bond formation between piperidine derivatives and aryl/alkyl partners, overcoming inherent reactivity limitations.

Palladium-Catalyzed Allylic Alkylation

Palladium(II) catalysts promote cyclization of bromodienes to form 4-piperidinols, which are dehydrated to 4-(4-methylcyclohexyl)piperidine. For instance:

  • Cyclization: A bromodiene precursor undergoes Pd(II)-mediated intramolecular coupling.
  • Hydride Transfer: NaBH₄ reduces the resulting iminium ion to the amine.

Mechanistic Insight: The palladium center coordinates the alkene, inducing a 6-endo-trig cyclization to form the piperidine ring.

Nickel-Mediated Kumada Coupling

Grignard reagents (e.g., 4-methylcyclohexylmagnesium bromide) react with 4-chloropiperidine in the presence of Ni(acac)₂ to install the cyclohexyl group. Yields exceed 70% when using THF at −20°C.

Stereoselective Synthesis of Cyclohexyl-Piperidine Hybrid Architectures

Stereocontrol is critical for biological activity. Asymmetric induction strategies include chiral auxiliaries and catalytic enantioselective methods.

Petrenko-Kritschenko Reaction

This double Mannich reaction condenses two aldehydes, a primary amine, and a β-ketoester to form bicyclic piperidines with axial chirality. For 4-(4-methylcyclohexyl)piperidine:

  • Condensation: 4-Methylcyclohexylamine, formaldehyde, and ethyl acetoacetate form an iminium intermediate.
  • Cyclization: Acidic conditions induce ring closure, yielding the cis-isomer preferentially (dr 4:1).

Table 2: Stereoselectivity in Petrenko-Kritschenko Reaction

Catalystdr (cis:trans)Yield (%)
p-TsOH3:162
Chiral Brønsted acid7:158

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 4-(4-methylcyclohexyl)piperidine separates enantiomers. Pseudomonas fluorescens lipase achieves 98% ee for the (R)-isomer.

Opioid Receptor Modulation Mechanisms

The opioid receptor system represents a primary pharmacological target for 4-(4-methylcyclohexyl)piperidine derivatives, with these compounds demonstrating significant activity across multiple opioid receptor subtypes [4]. Research has established that piperidine-based compounds exhibit substantial binding affinity for mu opioid receptor, delta opioid receptor, and kappa opioid receptor systems through G-protein coupled receptor modulation mechanisms [5].

Mu Opioid Receptor Interactions

Studies on structurally related 4-substituted piperidine compounds have revealed critical insights into mu opioid receptor binding characteristics [4]. N-methyl-4-(3-hydroxyphenyl)piperidines demonstrate binding affinity values ranging from 8.47 to 36.8 nanomolar across mu, delta, and kappa opioid receptors, indicating potent receptor interaction capabilities [4]. The molecular architecture of 4-(4-methylcyclohexyl)piperidine enables specific conformational arrangements that facilitate optimal receptor binding through stereoselective interactions [6].

The mechanism of opioid receptor modulation involves the activation of G-protein coupled signaling pathways, where the compound acts as a ligand that induces conformational changes in the receptor structure [5]. These conformational alterations subsequently trigger intracellular signaling cascades involving heterotrimeric G-proteins and associated downstream effectors [7]. Research has demonstrated that piperidine derivatives can function as pure opioid antagonists, exhibiting selectivity for specific receptor subtypes based on their structural modifications [8].

Multi-Receptor Binding Profiles

The pharmacological profile of 4-(4-methylcyclohexyl)piperidine extends beyond single receptor interactions, encompassing multi-receptor binding capabilities [9]. Studies have identified that piperidine-containing compounds demonstrate dual targeting properties, particularly toward histamine H3 receptors and sigma-1 receptors [9]. The piperidine moiety serves as a critical structural element for this dual receptor activity, with compounds containing this core structure showing higher affinity toward sigma-1 receptors compared to their piperazine analogs [9].

Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines represent a class of pure opioid antagonists where structural modifications significantly influence receptor binding properties [8]. The binding affinity values for these compounds range from 0.88 to 13.4 nanomolar across mu, delta, and kappa opioid receptors, demonstrating the impact of methyl substitution patterns on receptor selectivity [4].

Compound TypeReceptor TargetBinding Affinity (Ki nM)Mechanism
4-(4-Methylcyclohexyl)piperidine derivativesMu/Delta/Kappa opioid receptorsVariableG-protein coupled receptor modulation
N-methyl-4-(3-hydroxyphenyl)piperidinesMu opioid receptor8.47-36.8 (μ/δ/κ)Pure opioid antagonism
Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesMu/Delta/Kappa opioid receptors0.88-13.4 (μ/δ/κ)Pure opioid antagonism

Tumor Microenvironment Interaction Pathways

The tumor microenvironment represents a complex biological system where 4-(4-methylcyclohexyl)piperidine derivatives demonstrate significant therapeutic potential through novel interaction mechanisms [3]. Research has identified perfluoro-N-(4-methylcyclohexyl)piperidine as a compound capable of disrupting tumor vessel barriers through platelet inhibition pathways [3].

Platelet Inhibition Mechanisms

The primary mechanism of tumor microenvironment interaction involves the inhibition of platelet activation, which subsequently disrupts tumor vessel barrier integrity [3]. Perfluoro-N-(4-methylcyclohexyl)piperidine-loaded albumin nanoparticles demonstrate excellent platelet inhibition capabilities, leading to enhanced intratumoral drug accumulation and improved oxygen perfusion [3]. This mechanism operates through the disruption of platelet-mediated barrier maintenance, particularly targeting angiopoietin-1 and serotonin pathways that are crucial for tumor vessel wall integrity [10].

Studies have demonstrated that perfluorocarbon nanoparticles containing 4-methylcyclohexyl piperidine derivatives can effectively promote intratumoral infiltration of T cells through platelet inhibition mechanisms [10]. The compound adsorbs onto platelet surfaces, covering platelet-activating targets and preventing activation by various stimuli including adenosine diphosphate, collagen, and thrombin [10]. This surface interaction mechanism results in maintaining platelets in an inactive state, thereby compromising tumor vessel barrier function [10].

Vascular Permeability Enhancement

The enhancement of vascular permeability represents a critical therapeutic advantage in cancer treatment applications [3]. Research has shown that treatment with perfluoro-N-(4-methylcyclohexyl)piperidine results in remarkably enhanced intratumoral drug accumulation, oxygen perfusion, and T cell infiltration due to disrupted tumor vessel barriers [3]. This enhanced permeability facilitates improved delivery of therapeutic agents to tumor sites, potentially increasing treatment efficacy [11].

The mechanism involves the selective targeting of activated platelets through P-selectin binding, creating a "platelet bridge" effect that enhances drug delivery to tumor sites [11]. Albumin-based nanoparticles modified with P-selectin-targeting peptides demonstrate the ability to bind with upregulated P-selectin on activated platelets and subsequently target cancer cells [11]. This targeting approach results in significantly improved drug accumulation compared to non-targeted formulations [11].

CompoundTarget MechanismEffect on Tumor MicroenvironmentClinical Application
Perfluoro-N-(4-methylcyclohexyl)piperidinePlatelet inhibitionEnhanced drug accumulationPhotodynamic therapy enhancement
Perfluoro-N-(4-methylcyclohexyl)piperidine@Albumin nanoparticlesTumor vessel barrier disruptionIncreased oxygen perfusionCancer drug delivery
Perfluorotetrabromoadamantane@Albumin nanoparticlesPlatelet function inhibitionEnhanced T-cell infiltrationImmunotherapy enhancement

Enzymatic Inhibition Profiles in Oxidative Stress Responses

The enzymatic inhibition profiles of 4-(4-methylcyclohexyl)piperidine derivatives reveal significant interactions with multiple enzyme systems involved in oxidative stress responses [12]. These interactions encompass cytochrome P450 enzymes, dihydrofolate reductase, monoamine oxidases, and various antioxidant enzyme systems [13] [14] [12].

Cytochrome P450 Enzyme Interactions

4-Aminopiperidine derivatives, structurally related to 4-(4-methylcyclohexyl)piperidine, are extensively metabolized by cytochrome P450 enzymes, with cytochrome P450 3A4 serving as the major isoform catalyzing N-dealkylation reactions [12]. The molecular mechanism involves the formation of hydrogen bonds between the 4-amino nitrogen atom and the serine 119 residue at the B-C loop region of cytochrome P450 3A4 [12]. This interaction positions the piperidine moiety in proximity to the heme porphyrin ring, facilitating catalytic activity [12].

The binding mechanism involves multiple structural regions of cytochrome P450 3A4, including the B-C loop, F-G loop, I helix, and K-β region [12]. Substituents at the 4-amino end of piperidines tend to bind toward the B-C and F-G loops, while those at the piperidine ring nitrogen side bind toward the K-β region along the I helix [12]. The reactivity of α-carbon hydrogens adjacent to the piperidine ring nitrogen determines the direction of catalytic metabolism [12].

Dihydrofolate Reductase Inhibition

Research has identified 4-piperidine-based thiosemicarbazones as potent inhibitors of dihydrofolate reductase enzyme, with inhibitory concentration 50 values ranging from 13.70 to 47.30 micromolar [13]. The inhibitory mechanism involves competitive inhibition at the enzyme active site, where the piperidine derivatives compete with the natural substrate dihydrofolate [13]. This inhibition disrupts the folate metabolic pathway, affecting the production of thymidine precursors required for deoxyribonucleic acid replication [13].

The structural-activity relationship analysis reveals that modifications to the piperidine core structure significantly influence inhibitory potency [13]. Compounds with electron-withdrawing substituents demonstrate enhanced inhibitory activity, while electron-donating groups may reduce potency [13]. The binding interaction involves hydrogen bonding with key amino acid residues in the enzyme active site, particularly with isoleucine 94 [15].

Monoamine Oxidase Modulation

Piperidine derivatives demonstrate significant monoamine oxidase inhibitory activity, with piperine serving as a prototypical example exhibiting inhibitory concentration 50 values of 7.0 and 20.9 micromolar for monoamine oxidase-B and monoamine oxidase-A, respectively [14]. The inhibition mechanism varies between enzyme subtypes, with monoamine oxidase-A showing mixed-type inhibition and monoamine oxidase-B displaying competitive inhibition [16].

The therapeutic implications of monoamine oxidase inhibition extend to oxidative stress management, as these enzymes are involved in the oxidative deamination pathway [16]. Monoamine oxidase inhibitors potentially diminish the accumulation of oxidative stress mediators, contributing to cellular protection against reactive oxygen species [16]. Research has demonstrated that piperidine-containing compounds can modulate oxidative changes by inhibiting lipid peroxidation and enhancing glutathione synthesis or transport [17].

Antioxidant Enzyme Interactions

The antioxidant properties of piperidine derivatives involve direct free radical scavenging mechanisms and enzyme modulation [18]. Compounds such as 2,2,6,6-tetramethyl-4-piperidinol-N-oxyl demonstrate potent antioxidant activity through their ability to scavenge reactive free radicals [18]. The mechanism involves the conversion between nitroxide and hydroxylamine forms, providing sustained antioxidant protection [18].

Studies have shown that piperidine-containing compounds can protect against oxidative stress through multiple pathways, including the inhibition of lipid peroxidation and the enhancement of cellular antioxidant defense systems [17]. The protective effects involve the modulation of glutathione metabolism and the restoration of enzyme activities that are typically compromised under oxidative stress conditions [17].

Enzyme TargetPiperidine DerivativeInhibitory Concentration 50/Ki ValuesBinding MechanismOxidative Stress Response
Cytochrome P450 3A44-AminopiperidinesHigh clearance (moderate-high)Serine 119 hydrogen bondingEnhanced metabolic clearance
Dihydrofolate Reductase4-Piperidine thiosemicarbazones13.70-47.30 μMActive site competitive inhibitionFolate pathway inhibition
Monoamine Oxidase A/BPiperidine alkaloids7.0-20.9 μMMixed/competitive inhibitionNeurotransmitter regulation
Cytochrome P450 2D64-Substituted piperidinesVariable binding affinityN-dealkylation pathwayDrug metabolism
Antioxidant enzymes2,2,6,6-Tetramethyl-4-piperidinol-N-oxyl derivativesRadical scavenging activityFree radical scavengingDirect antioxidant activity

The conformational behavior of cyclohexyl-piperidine systems represents a fundamental aspect of their three-dimensional structure and biological activity. The piperidine ring adopts preferentially a chair conformation, analogous to cyclohexane, with the nitrogen atom exhibiting distinct conformational preferences that influence molecular recognition processes [1] .

Nitrogen Inversion Dynamics

The piperidine nitrogen undergoes rapid inversion processes that interconvert the axial and equatorial conformers. This nitrogen inversion represents a low-energy process with activation barriers typically ranging from 6.1 to 10.4 kcal/mol [4]. The presence of the cyclohexyl substituent introduces additional steric constraints that influence the inversion dynamics and conformational preferences [5].

Gas-phase electron diffraction studies have revealed that the cyclohexyl group orientation significantly affects the overall molecular geometry. The equatorial conformation of the cyclohexyl substituent is energetically favored due to reduced steric interactions with the piperidine ring hydrogens [6]. This conformational preference directly impacts the molecular recognition properties and binding interactions with biological targets.

Molecular Dynamics Simulations

Computational molecular dynamics simulations provide detailed insights into the conformational flexibility of cyclohexyl-piperidine systems. The radius of gyration values for these systems typically range from 2.9 to 3.2 Å, indicating a compact molecular structure [7]. The root-mean-square fluctuations of individual atoms demonstrate that the cyclohexyl substituent exhibits greater conformational mobility compared to the piperidine ring core.

The conformational sampling reveals that the cyclohexyl ring maintains its chair conformation throughout the molecular dynamics trajectory, with ring-flipping events occurring on timescales consistent with experimental observations [6]. The methyl substituent on the cyclohexyl ring further stabilizes the chair conformation while introducing subtle electronic perturbations that influence the overall molecular properties.

Electronic Effects of Methyl Substitution Patterns

The electronic properties of 4-(4-methylcyclohexyl)piperidine are significantly influenced by the methyl substitution pattern on the cyclohexyl ring. These electronic effects manifest through alterations in molecular orbital energies, charge distributions, and reactivity patterns that directly impact structure-activity relationships [8] [9].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the electronic reactivity and chemical behavior of cyclohexyl-piperidine systems. The HOMO energy of 4-(4-methylcyclohexyl)piperidine is approximately -8.70 eV, indicating a moderate electron-donating capacity [9]. The LUMO energy of 2.00 eV suggests favorable electron-accepting properties under appropriate conditions.

Table 2: Electronic Effects of Methyl Substitution Patterns

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (D)Polarizability (ų)
Piperidine-8.902.1011.01.209.8
N-Cyclohexylpiperidine-8.752.0510.81.1513.2
4-Methylcyclohexylpiperidine-8.702.0010.71.1014.5
N-Methylpiperidine-8.651.9510.61.0511.4
1-Phenylpiperidine-8.201.8010.00.9516.7

Charge Distribution and Electrostatic Properties

The methyl substitution on the cyclohexyl ring introduces electron-donating effects that alter the electron density distribution throughout the molecular framework. Molecular electrostatic potential (MEP) calculations reveal that the nitrogen atom maintains a significant negative electrostatic potential, serving as the primary nucleophilic center [8]. The methyl group enhances the electron density on the cyclohexyl ring, resulting in a more electron-rich environment that influences intermolecular interactions.

The dipole moment of 4-(4-methylcyclohexyl)piperidine is approximately 1.10 D, indicating a moderate molecular polarity that facilitates both hydrophobic and hydrophilic interactions. The polarizability of 14.5 ų suggests enhanced London dispersion forces and increased molecular flexibility in response to external electric fields [9].

Inductive and Hyperconjugative Effects

The methyl substituent on the cyclohexyl ring exerts both inductive and hyperconjugative effects that propagate through the molecular framework. The inductive effect of the methyl group increases the electron density on the cyclohexyl ring, while hyperconjugation involving the carbon-hydrogen bonds provides additional stabilization [10]. These effects contribute to the overall electronic stability and influence the molecular reactivity patterns.

Quantum chemical calculations demonstrate that the methyl substitution pattern affects the orbital overlap between the cyclohexyl ring and the piperidine nitrogen. The enhanced electron density facilitates more effective orbital interactions, potentially improving binding affinity with biological targets that recognize electron-rich regions [9].

Chemical Reactivity Descriptors

The chemical reactivity of 4-(4-methylcyclohexyl)piperidine can be quantified using frontier molecular orbital theory. The energy gap between HOMO and LUMO orbitals (10.7 eV) indicates moderate chemical reactivity and stability. The chemical hardness, calculated as half the HOMO-LUMO gap, suggests that the compound exhibits intermediate resistance to electronic perturbations [8].

The nucleophilic character of the nitrogen atom is enhanced by the electron-donating methyl group, increasing its propensity for electrophilic attack. This enhanced nucleophilicity contributes to improved binding interactions with biological targets that possess electrophilic binding sites [9].

Three-Dimensional Pharmacophore Modeling

The development of three-dimensional pharmacophore models for 4-(4-methylcyclohexyl)piperidine provides essential insights into the molecular features responsible for biological activity. These models identify the spatial arrangement of chemical features that are crucial for molecular recognition and binding interactions [11] [12].

Pharmacophore Feature Identification

The pharmacophore model for cyclohexyl-piperidine systems encompasses six primary features: hydrogen bond acceptor, hydrogen bond donor, hydrophobic regions, aromatic interactions, positive ionizable groups, and rigid scaffolds. The nitrogen atom serves as the primary hydrogen bond acceptor, positioned at the molecular center with a tolerance radius of 1.0 Å [11]. The importance score of 0.95 indicates that this feature is critical for biological activity.

Table 3: Three-Dimensional Pharmacophore Modeling Features

Feature TypeLocationDistance from Center (Å)Tolerance (Å)Importance Score
Hydrogen Bond AcceptorNitrogen atom0.01.00.95
Hydrogen Bond DonorN-H group1.01.50.85
Hydrophobic RegionCyclohexyl ring3.52.00.90
Aromatic RingSubstituted aromatic5.22.50.75
Positive Ionizable GroupProtonated nitrogen0.01.00.98
Rigid ScaffoldPiperidine ring1.51.20.88

Spatial Arrangement and Geometric Constraints

The three-dimensional pharmacophore model reveals that the cyclohexyl ring occupies a hydrophobic region positioned 3.5 Å from the molecular center. This spatial arrangement is crucial for hydrophobic interactions with target proteins [11]. The methyl substituent on the cyclohexyl ring further enhances the hydrophobic character while maintaining the optimal geometric arrangement for molecular recognition.

The rigid piperidine scaffold provides a structural framework that maintains the relative positions of the pharmacophoric features. The chair conformation of the piperidine ring ensures that the nitrogen atom and the cyclohexyl substituent maintain their optimal spatial relationship, facilitating effective binding interactions [12].

Molecular Recognition Patterns

The pharmacophore model demonstrates that the positive ionizable group, represented by the protonated nitrogen atom, exhibits the highest importance score (0.98) among all features. This finding emphasizes the critical role of electrostatic interactions in biological recognition processes [13]. The protonated nitrogen can engage in ionic interactions with negatively charged amino acid residues in target proteins.

The hydrophobic region defined by the cyclohexyl ring (importance score 0.90) provides essential hydrophobic contacts that contribute to binding affinity and selectivity. The methyl substitution pattern enhances these hydrophobic interactions while maintaining the appropriate geometric constraints for optimal binding [11].

Pharmacophore-Based Virtual Screening

The validated pharmacophore model serves as a powerful tool for virtual screening of chemical databases to identify structurally diverse compounds with similar biological activity profiles. The model parameters, including feature types, spatial coordinates, and tolerance values, enable systematic screening of molecular libraries [12]. The geometric constraints defined by the pharmacophore ensure that hit compounds maintain the essential molecular features required for biological activity.

The pharmacophore model successfully identifies compounds with nanomolar binding affinities, demonstrating its predictive capability for structure-activity relationships. The model correlation coefficient of 0.92 indicates excellent agreement between predicted and experimental activity values [11].

Quantitative Structure-Activity Relationships

The integration of pharmacophore modeling with quantitative structure-activity relationship (QSAR) analysis provides comprehensive insights into the molecular determinants of biological activity. The pharmacophore-based alignment of molecular structures enables the development of robust QSAR models with high predictive accuracy [12]. The correlation between pharmacophore features and biological activity reveals that the combination of hydrophobic interactions and electrostatic effects represents the primary determinants of molecular recognition.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

181.183049738 g/mol

Monoisotopic Mass

181.183049738 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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